molecular formula C8H7F9O3 B14575698 Ethyl {[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy}acetate CAS No. 61468-27-7

Ethyl {[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy}acetate

Cat. No.: B14575698
CAS No.: 61468-27-7
M. Wt: 322.12 g/mol
InChI Key: UWBAFXPDJFECTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy}acetate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. This compound is used in various scientific and industrial applications due to its distinctive chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy}acetate typically involves the reaction of hexafluoroacetone with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. The process may include purification steps such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions may yield fluorinated alcohols.

    Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different fluorinated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products Formed

Scientific Research Applications

Ethyl {[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy}acetate is utilized in several scientific research fields:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound is used in biochemical studies to investigate the effects of fluorinated molecules on biological systems.

    Medicine: Research explores its potential as a building block for pharmaceuticals, especially those requiring high stability and bioavailability.

    Industry: It is employed in the production of specialty chemicals, including solvents and intermediates for advanced materials.

Mechanism of Action

The mechanism of action of Ethyl {[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy}acetate involves its interaction with molecular targets through its fluorinated groups. These interactions can influence various biochemical pathways, leading to specific effects depending on the context of its use. The compound’s high electronegativity and stability make it a valuable tool in modifying molecular structures and functions.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar stability and reactivity.

    Hexafluoroisopropanol: Another fluorinated compound used in similar applications.

    2,2,2-Trifluoroethanol: A fluorinated alcohol with distinct properties.

Uniqueness

Ethyl {[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy}acetate stands out due to its unique combination of fluorinated groups and ester functionality. This combination provides a balance of stability, reactivity, and versatility, making it suitable for a wide range of applications in scientific research and industry.

Properties

CAS No.

61468-27-7

Molecular Formula

C8H7F9O3

Molecular Weight

322.12 g/mol

IUPAC Name

ethyl 2-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyacetate

InChI

InChI=1S/C8H7F9O3/c1-2-19-4(18)3-20-5(6(9,10)11,7(12,13)14)8(15,16)17/h2-3H2,1H3

InChI Key

UWBAFXPDJFECTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC(C(F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.